N,N-diethyladamantane-1-carboxamide
Description
N,N-Diethyladamantane-1-carboxamide is a carboxamide derivative featuring a rigid adamantane backbone substituted with a diethylamide group at the 1-position. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. The compound is synthesized via the reaction of (3r,5r,7r)-adamantane-1-carboxylic acid with diethylamine under the catalysis of tantalum(V) chloride (TaCl₅), achieving a yield of 73% . Key analytical data include:
- ¹H NMR (CDCl₃): δ = 1.53 (t, J = 6.8 Hz, 6H, CH₂CH₃), 1.70–2.10 (m, 15H, adamantane protons) .
- Rf value: 0.64 (hexane:ethyl acetate = 5:1) .
- Elemental analysis: C (63.21%), H (11.13%), N (12.18%), closely matching theoretical values .
The adamantane moiety confers high thermal stability and lipophilicity, while the diethylamide group enhances solubility in organic solvents.
Properties
Molecular Formula |
C15H25NO |
|---|---|
Molecular Weight |
235.36 g/mol |
IUPAC Name |
N,N-diethyladamantane-1-carboxamide |
InChI |
InChI=1S/C15H25NO/c1-3-16(4-2)14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3 |
InChI Key |
ZQWHHCSEGLAVTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with diethylamine. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, followed by the addition of diethylamine to form the desired amide . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N,N-diethyladamantane-1-amine.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
N,N-diethyladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to the stability of the adamantane core.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-diethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological membranes, potentially disrupting their function. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Efficiency : TaCl₅-mediated synthesis of this compound offers moderate yields; alternative catalysts (e.g., HATU) could be explored for improvement .
- Toxicity Data : Safety profiles for adamantane carboxamides are underreported compared to simpler amides like DMAC .
- Pharmaceutical Potential: Structural analogs (e.g., Memantine derivatives) suggest untapped therapeutic applications for this compound in neurology or antiviral research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
